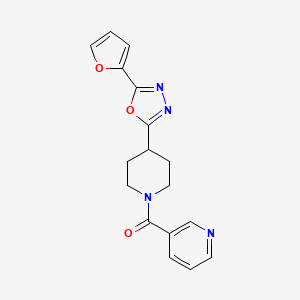

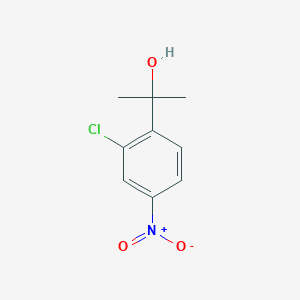

2-(2-氯-4-硝基苯基)丙烷-2-醇

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“2-(2-Chloro-4-nitrophenyl)propan-2-ol” is a chemical compound with the CAS Number: 1936571-93-5 . It has a molecular weight of 215.64 . The IUPAC name for this compound is 2-(2-chloro-4-nitrophenyl)propan-2-ol .

Molecular Structure Analysis

The InChI code for “2-(2-Chloro-4-nitrophenyl)propan-2-ol” is 1S/C9H10ClNO3/c1-9(2,12)7-4-3-6(11(13)14)5-8(7)10/h3-5,12H,1-2H3 . This indicates the molecular structure of the compound, including the positions of the chlorine, nitro group, and hydroxyl group.Physical And Chemical Properties Analysis

This compound is a liquid at room temperature . More specific physical and chemical properties such as melting point, boiling point, and density were not found in the search results .科学研究应用

Environmental Biotechnology

2-Chloro-4-nitrophenol (2C4NP) is a common chlorinated nitrophenol pollutant. A Gram-negative bacterium, Cupriavidus sp. CNP-8, has been reported to degrade 2C4NP via the 1,2,4-benzenetriol (BT) pathway . This pathway is significantly different from the (chloro)hydroquinone pathways reported in all other Gram-negative 2C4NP-utilizers . This application is crucial for environmental cleanup and bioremediation .

Biochemical Characterization

The BT pathway of the catabolism of 2C4NP in the strain Cupriavidus sp. CNP-8 has been characterized at the molecular, biochemical, and genetic levels . This provides valuable insights into the biochemical processes involved in the degradation of 2C4NP .

Genetic Studies

The hnp gene cluster is suspected to be involved in the catabolism of 2C4NP . The hnp genes are significantly upregulated in the 2C4NP-induced strain CNP-8 compared to the uninduced strain . This application is important for understanding the genetic mechanisms underlying the degradation of 2C4NP .

Enzyme Studies

HnpAB, a two-component FAD-dependent monooxygenase, catalyzes the conversion of 2C4NP to BT via chloro-1,4-benzoquinone . HnpC, a BT 1,2-dioxygenase, was proved to catalyze BT ring-cleavage with formation of maleylacetate . These enzymes play a crucial role in the degradation of 2C4NP .

Evolutionary Studies

Phylogenetic analysis indicated that HnpA likely has a different evolutionary origin compared to other functionally identified 2C4NP monooxygenases . This application is important for understanding the evolutionary history of these enzymes .

Industrial Applications

Chlorinated nitrophenols (CNPs) such as 2C4NP have been widely used as intermediates in the chemical syntheses of various pesticides, dyes, and pharmaceuticals . Therefore, understanding the degradation pathways of 2C4NP can help in managing industrial waste and reducing environmental pollution .

作用机制

Biochemical Pathways

The degradation of 2-chloro-4-nitrophenol (2C4NP), a compound structurally similar to 2-(2-Chloro-4-nitrophenyl)propan-2-ol, has been studied in a Gram-negative bacterium, Cupriavidus sp. CNP-8 . The bacterium degrades 2C4NP via the 1,2,4-benzenetriol (BT) pathway, which is significantly different from the (chloro)hydroquinone pathways reported in all other Gram-negative 2C4NP-utilizers . .

安全和危害

The compound has been classified with the GHS07 pictogram, indicating that it may cause certain health hazards . The hazard statements include H302, H315, H319, H335, which suggest that it may be harmful if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

属性

IUPAC Name |

2-(2-chloro-4-nitrophenyl)propan-2-ol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10ClNO3/c1-9(2,12)7-4-3-6(11(13)14)5-8(7)10/h3-5,12H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QEAPPVBVXGJIMU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1=C(C=C(C=C1)[N+](=O)[O-])Cl)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10ClNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.63 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2-Chloro-4-nitrophenyl)propan-2-ol | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}ethyl)-2-phenylacetamide](/img/structure/B2915996.png)

![N-(4-(benzo[d]oxazol-2-yl)phenyl)-1-((5-chlorothiophen-2-yl)sulfonyl)pyrrolidine-2-carboxamide](/img/structure/B2916002.png)

![N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-methylbenzamide](/img/structure/B2916003.png)

![4-[4-(2-Chlorophenoxy)phenylsulfonylamino]benzoic acid](/img/structure/B2916006.png)

![N-[2-(cyclohex-1-en-1-yl)ethyl]-2-[3-(2-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/no-structure.png)

![5-Chloro-6-[4-[[(3-methoxypyrazin-2-yl)-methylamino]methyl]piperidin-1-yl]pyridine-3-carbonitrile](/img/structure/B2916010.png)

![2-(3'-(3,4-dimethylphenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)-N-(p-tolyl)acetamide](/img/structure/B2916013.png)

![1-{2,5-dimethyl-1-[3-(morpholine-4-sulfonyl)phenyl]-1H-pyrrol-3-yl}-2-{[(furan-2-yl)methyl](prop-2-yn-1-yl)amino}ethan-1-one](/img/structure/B2916014.png)

![[1-(Oxan-2-yl)cyclobutyl]methanamine](/img/structure/B2916018.png)